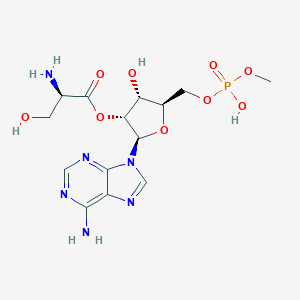![molecular formula C7H8N4S B009944 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione CAS No. 19854-99-0](/img/structure/B9944.png)
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are essential for the survival of bacteria, fungi, and viruses. It has also been suggested that it works by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione in lab experiments is its broad-spectrum activity against various microorganisms. Another advantage is its potential use in the treatment of various diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Additionally, its potential toxicity and side effects need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione. One direction is to further study its mechanism of action to better understand its biochemical and physiological effects. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to evaluate its potential toxicity and side effects in humans. Finally, there is a need for clinical trials to evaluate its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.
Synthesemethoden
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione can be synthesized using various methods. One of the methods involves the reaction of 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine with sulfur to form the corresponding thione. Another method involves the reaction of 5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine with thiourea in the presence of a catalyst to form the thione.
Wissenschaftliche Forschungsanwendungen
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione has been studied for its potential applications in various fields. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
19854-99-0 |
|---|---|
Produktname |
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione |
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione |
InChI |
InChI=1S/C7H8N4S/c1-4-3-8-5(2)6-9-10-7(12)11(4)6/h3H,1-2H3,(H,10,12) |
InChI-Schlüssel |
FNUADPQJPZQSOL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CN=C(C2=NN=C(N12)S)C |
SMILES |
CC1=CN=C(C2=NNC(=S)N12)C |
Kanonische SMILES |
CC1=CN=C(C2=NNC(=S)N12)C |
Synonyme |
5,8-Dimethyl-1,2,4-triazolo[4,3-a]pyrazine-3-thiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)




![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
